N~1~,N~1~-Dibutylpropane-1,2-diamine
Description
N¹,N¹-Dibutylpropane-1,2-diamine is a branched aliphatic diamine featuring a propane-1,2-diamine backbone with two butyl groups attached to the primary nitrogen (N¹) (Figure 1). The dibutyl variant is hypothesized to exhibit enhanced lipophilicity compared to shorter-chain analogs, making it suitable for applications in surfactant chemistry or as a ligand in coordination complexes.
Properties
CAS No. |
88228-83-5 |
|---|---|
Molecular Formula |
C11H26N2 |
Molecular Weight |
186.34 g/mol |
IUPAC Name |
1-N,1-N-dibutylpropane-1,2-diamine |
InChI |
InChI=1S/C11H26N2/c1-4-6-8-13(9-7-5-2)10-11(3)12/h11H,4-10,12H2,1-3H3 |
InChI Key |
LIVRFXLUVXRPEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Diamines
The propane-1,2-diamine scaffold is versatile, with substituent groups dictating reactivity, solubility, and functional applications. Below is a detailed comparison with key analogs:
Structural and Physical Properties
Key Observations :
- Basicity: Substituents like dimethylaminoethyl (in 162707-52-0) enhance nitrogen basicity, favoring metal coordination .
- Steric Effects : Diisopropyl groups in ethylenediamine derivatives hinder nucleophilic attack, reducing reactivity in certain reactions .
Analytical Characterization
- NMR Spectroscopy : provides ¹H NMR data for N¹-(benzothiazol-2-yl)-N¹,N²-diethylpropane-1,2-diamine , showing distinct shifts for ethyl (δ 1.2–1.4 ppm) and benzothiazolyl protons (δ 7.2–8.1 ppm) . The dibutyl analog would exhibit upfield shifts for butyl CH₂ groups (δ 0.8–1.5 ppm).
- Mass Spectrometry : LC-QTOF methods () are critical for identifying degradation products or nitro derivatives, relevant for stability studies of aliphatic diamines .
Research Findings and Industrial Relevance
- Synthetic Utility : Symmetrical diamines like N,N-dibenzylpropane-1,2-diamine are synthesized via alkylation of propane-1,2-diamine, a route adaptable to dibutyl derivatives .
- Thermal Stability : highlights that nitro derivatives of propane-1,2-diamine decompose above 55°C, suggesting that the dibutyl variant’s stability under high temperatures requires empirical verification .
- Material Science : Branched analogs (e.g., 162707-52-0) are explored in polymer crosslinking, while dibutyl derivatives may serve as surfactants or corrosion inhibitors .
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